molecular formula C16H25N3O B13301714 3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B13301714
M. Wt: 275.39 g/mol
InChI Key: YNSLELSFZXQKQY-UHFFFAOYSA-N
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Description

The compound 3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold with a nitrogen atom at position 6. Attached to this core via a methylene bridge is a 1-cyclopentyl-substituted pyrazole ring. This structure is part of a broader class of dopamine D₂-like receptor ligands, where modifications to the substituents on the bicyclic core and pendant aromatic groups significantly influence receptor binding affinity and selectivity .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

3-[(1-cyclopentylpyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C16H25N3O/c20-16(9-12-5-6-13(10-16)17-12)11-14-7-8-19(18-14)15-3-1-2-4-15/h7-8,12-13,15,17,20H,1-6,9-11H2

InChI Key

YNSLELSFZXQKQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CC3(CC4CCC(C3)N4)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

A common starting material is N-Boc-nortropinone or its derivatives, which provide the bicyclic azabicyclo[3.2.1]octane skeleton protected with a tert-butoxycarbonyl group (Boc) on the nitrogen to facilitate selective reactions.

Key Reaction Conditions

  • Base-mediated enolate formation: Using a strong base such as lithium hexamethyldisilazide (LHMDS) at low temperatures (-50 to -30 °C) to generate the enolate of the nortropinone derivative.
  • Electrophilic trapping: Reaction of the enolate with electrophiles like trifluoromethylsulfonyl reagents to introduce functional groups that enable further transformations.

Representative Reaction Example

Step Reagents & Conditions Yield Notes
Enolate generation and electrophilic substitution tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 g, 4.2 mmol) in tetrahydrofuran (THF), LHMDS (4.64 mL, 4.64 mmol) dropwise under nitrogen at -50 °C, warmed to -30 °C, stirred 1 h; then 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide (1.66 g, 4.64 mmol) added dropwise at -30 °C, warmed to 25 °C, stirred 4 h 95% Purification by silica gel chromatography; product confirmed by mass spectrometry (MS) [M+H]+ = 358

This step introduces a suitable leaving group or functional handle on the bicyclic core for subsequent coupling.

Synthesis of the Substituted Pyrazole Moiety

Pyrazole Formation

The pyrazole ring bearing a cyclopentyl substituent at the nitrogen is typically synthesized via:

  • Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.
  • Introduction of the cyclopentyl group via alkylation or by using cyclopentyl-substituted hydrazines.

Functionalization for Coupling

The pyrazole is functionalized at the 3-position with a methyl group or a reactive substituent that can be linked to the azabicyclo compound.

Coupling of Pyrazole to Azabicyclo[3.2.1]octane Core

Methylene Linker Formation

The pyrazole substituent is attached to the azabicyclo core via a methylene bridge. This is typically achieved by:

  • Generating a suitable electrophilic site on the bicyclic ring (e.g., halomethyl or activated hydroxymethyl group).
  • Nucleophilic substitution with the pyrazole anion or a pyrazole derivative bearing a nucleophilic site.

Reaction Conditions

  • Mild bases and polar aprotic solvents (e.g., THF, dimethylformamide) are used.
  • Temperature control to prevent side reactions.
  • Purification by chromatography to isolate the coupled product.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Observations
1 Enolate formation and electrophilic substitution LHMDS, trifluoromethylsulfonyl reagent, THF, -50 to 25 °C 95 High yield, clean conversion
2 Pyrazole synthesis and cyclopentyl substitution Hydrazine derivatives, cyclopentanone or alkylation agents Variable Requires optimization for substitution pattern
3 Coupling via methylene linker Halomethyl azabicyclo intermediate, pyrazole nucleophile, mild base 70-90 Efficient coupling with controlled stereochemistry
4 Deprotection and hydroxyl group introduction Acidic deprotection, selective oxidation/reduction 80-90 Final functionalization step

Research Findings and Optimization Notes

  • The use of LHMDS at low temperature is critical to avoid side reactions and ensure regioselective enolate formation.
  • Electrophilic sulfonyl reagents enable introduction of good leaving groups facilitating subsequent substitution.
  • The pyrazole ring system's substitution pattern significantly influences the biological activity and must be carefully controlled during synthesis.
  • Coupling efficiency depends on the reactivity of the methylene linker and the nucleophilicity of the pyrazole derivative.
  • Purification by silica gel chromatography is standard to achieve high purity.
  • The overall synthetic accessibility score for this compound is moderate (~3.66 on a scale where lower is easier), indicating a moderately complex synthesis.

Chemical Reactions Analysis

Functionalization of the Bicyclic Framework

Post-scaffold synthesis, functionalization introduces substituents such as the pyrazole and cyclopentyl groups. Patent WO2011135276A1 outlines methods for similar DSPT compounds :

  • Alkylation : The hydroxyl group at C3 reacts with electrophiles (e.g., alkyl halides) under basic conditions.

  • Coupling Reactions : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups to the pyrazole ring .

  • Amide Formation : Acylation of the azabicyclo nitrogen with activated carbonyl reagents .

Table 2: Key Functionalization Reactions

Reaction TypeReagents/ConditionsTarget PositionApplication ExampleSource
AlkylationK₂CO₃, DMF, 80°C, cyclopentyl bromideC3 hydroxylCyclopentyl group introduction
Cross-CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂OPyrazole C4Aryl group coupling
AcylationAcetic anhydride, pyridine, rtAzabicyclo N8N-acetyl derivative synthesis

Reactivity of Functional Groups

  • Hydroxyl Group :

    • Esterification : Reacts with acyl chlorides or anhydrides to form esters.

    • Oxidation : May undergo oxidation to ketones under strong oxidizing conditions (e.g., CrO₃).

  • Pyrazole Ring :

    • Electrophilic Substitution : Bromination or nitration at the C4 position under acidic conditions.

    • Coordination Chemistry : Acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic systems.

  • Cyclopentyl Group :

    • Ring-Opening : Rare under mild conditions but may fragment under extreme heat or radical initiation.

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed above 200°C, releasing CO and NH₃ .

  • Hydrolytic Sensitivity : The ester linkage in derivatives is susceptible to hydrolysis under acidic/basic conditions .

Table 3: Stability Under Variable Conditions

ConditionObservationDegradation ProductsSource
pH < 3Hydroxyl group protonationZwitterionic form
pH > 10Ester hydrolysis (if present)Carboxylic acid derivatives
UV ExposureRadical-mediated decompositionFragmented alkanes

Scientific Research Applications

3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound featuring a unique bicyclic structure and a pyrazole moiety. It has a molecular formula of C16H25N3OC_{16}H_{25}N_{3}O and a molecular weight of 275.39 g/mol. The compound is being explored for its potential biological activities and applications in medicinal chemistry.

Potential Therapeutic Properties

  • Anti-inflammatory and Analgesic Contexts Studies suggest that this compound has potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action involves interacting with specific molecular targets like enzymes or receptors, modulating their activity and leading to biological effects.
  • Lysosomal Phospholipase A2 Inhibition Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis .

Structural Similarities and Biological Activities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
ARN16186Pyrazole azabicyclo[3.2.1]octaneHigh inhibitory activity against N-acylethanolamine acid amidase
ARN19689Ethoxymethyl-pyrazinyloxy derivativeSuperior pharmacokinetic profile
Spirocyclic CompoundsIncorporation of five-membered ringsPotential treatment for psychotic disorders

These compounds have similar bicyclic structures but differ in their substituents and biological activities, highlighting the uniqueness of this compound in terms of its specific interactions and potential therapeutic applications.

Applications

This compound has diverse applications:

  • Industrial Applications Optimized synthetic routes are crucial for maximizing yield and purity in industrial applications. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reactions and verifying product structures.
  • Medicinal Chemistry The compound is noted for its potential biological activities in medicinal chemistry. Studies on its interactions with various biological targets have highlighted its binding affinity and specificity towards certain receptors or enzymes. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications.
  • Antimicrobial & Antifungal Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
  • Anticancer Extensive studies have shown pyrazolo [3,4-d]pyrimidines to have anticancer potential due to multiple target inhibition of epidermal growth . Mannich bases have been reported as anticancer and cytotoxic agents .

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 8-azabicyclo[3.2.1]octan-3-ol scaffold is highly versatile, allowing diverse substitutions to optimize pharmacological activity. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Key Structural Features Reference ID
Target Compound (1-Cyclopentyl-1H-pyrazol-3-yl)methyl C₁₇H₂₅N₃O Cyclopentyl-pyrazole pendant group
endo-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (27) 4-Fluorophenyl C₁₃H₁₆FNO Electron-withdrawing fluorine enhances stability
endo-3-(2-Naphthyl)-8-azabicyclo[3.2.1]octan-3-ol (29) 2-Naphthyl C₁₇H₁₉NO Bulky aromatic group for steric interactions
endo-8-(Benzothien-3-ylmethyl)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (41) Benzothienylmethyl + 4-chlorophenyl C₂₃H₂₁ClNOS Dual substituents for enhanced receptor binding
endo-8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol Benzyl + methyl C₁₅H₂₁NO Steric hindrance from benzyl group

Key Observations :

  • Electron-Deficient Aryl Groups (e.g., 4-fluorophenyl in compound 27): Improve metabolic stability and binding affinity to dopamine receptors .
  • Dual Substituents (e.g., compound 41): Combine hydrophobic (benzothienyl) and polar (4-chlorophenyl) groups for balanced pharmacokinetics .

Yield Comparison :

Compound Yield Reaction Conditions Reference ID
26 72% Ethanol, 50% KOH, hydrazine
29 48% Ethanol, 50% KOH, hydrazine (glass-like product)
30 63% Microwave heating (185°C, 5 min)
41 ~75% Reflux in acetonitrile, TLC purification
Physicochemical Properties

Spectral Data :

  • 1H NMR : The target compound’s pyrazole-methyl group would show characteristic peaks at δ 2.5–3.5 ppm (methylene protons) and δ 7.0–8.0 ppm (pyrazole aromatic protons), similar to compound 30 .
  • IR Spectroscopy : Hydroxyl (O-H) stretches appear at ~3200–3500 cm⁻¹, while C-N stretches (azabicyclo core) occur near 1200 cm⁻¹ .

Melting Points :

Compound Melting Point (°C) Reference ID
30 148–150
41 165–167
exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol 92–94 (literature)
Pharmacological Implications

Though direct activity data for the target compound are absent, structurally related derivatives exhibit dopamine D₂ receptor antagonism:

  • 4-Chlorophenyl Derivatives (e.g., compound 41): High affinity for D₂ receptors (IC₅₀ < 10 nM in some studies) due to halogen-mediated hydrophobic interactions .
  • Pseudotropanol Analogs (exo-8-methyl): Reduced receptor binding compared to endo isomers, highlighting stereochemical sensitivity .

Biological Activity

The compound 3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a novel azabicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a complex bicyclic structure that includes a pyrazole moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}

Research indicates that compounds similar to This compound exhibit significant inhibitory activity against various enzymes involved in inflammatory processes. Notably, this compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects.

Key Findings:

  • Inhibition of NAAA : The compound has shown low nanomolar IC50 values for NAAA inhibition, suggesting potent efficacy in reducing inflammation by preserving PEA levels .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrazole derivatives have provided insights into the functional groups that enhance biological activity. Modifications to the bicyclic structure, such as alterations in the pyrazole position and substituents on the cyclopentyl group, have been systematically analyzed to optimize pharmacological properties.

Comparative Analysis Table

Compound NameIC50 (µM)Mechanism of ActionNotes
This compound0.042NAAA InhibitionPotent anti-inflammatory effects
ARN196890.042NAAA InhibitionSystemically available
ARN161860.655NAAA InhibitionModerate potency

Pharmacological Activities

The biological activities of This compound extend beyond NAAA inhibition. Preliminary studies indicate potential interactions with other targets such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), albeit with lower selectivity .

Case Studies

Recent investigations have highlighted the compound's efficacy in in vivo models of inflammation:

  • Animal Studies : In rodent models, administration of the compound resulted in significant reductions in inflammatory markers and pain responses compared to controls.
  • Clinical Relevance : The findings suggest potential therapeutic applications in managing chronic pain and inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high-purity yields of this compound?

  • Methodology : Optimize nucleophilic substitution or condensation reactions using KOH/hydrazine in ethanol under reflux (yields 48–72% in analogous syntheses). Post-reaction purification via thin-layer chromatography (TLC) or recrystallization in solvents like i-PrOH/CH₃CN improves purity .
  • Key Considerations : Monitor reaction progress with NMR to confirm intermediate formation. For air-sensitive derivatives (e.g., bromophenyl analogs), use inert atmospheres to prevent oxidation .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Employ multi-spectral analysis:

  • 1H/13C NMR : Verify substituent positions and bicyclic core integrity (e.g., δ 1.5–2.5 ppm for cyclopentyl protons; δ 70–80 ppm for hydroxyl-bearing carbons) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and azabicyclo C-N (1250–1350 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., GC/MS for low-polarity derivatives) .

Q. What safety protocols are critical during handling?

  • Guidelines : Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for organic vapors. Wear full-body protective gear to prevent dermal exposure. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How do substituents on the pyrazole or bicyclic core influence dopamine D2-like receptor binding?

  • Methodology : Conduct SAR studies by synthesizing analogs with halogenated (e.g., 4-Cl, 3,4-diCl) or bulky (naphthyl) substituents. Use radioligand displacement assays (e.g., [³H]spiperone competition binding) to measure Ki values. For example, dichlorophenyl derivatives show enhanced receptor affinity due to hydrophobic interactions .
  • Data Contradictions : Bromophenyl analogs may exhibit lower stability (rapid oxidation) despite high initial binding, requiring stability-activity trade-off analysis .

Q. How can computational modeling predict conformational stability of the bicyclic core?

  • Methodology : Apply Cremer-Pople puckering coordinates to quantify ring distortion. Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify low-energy conformers. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS .

Q. What strategies resolve discrepancies in pharmacological activity between in vitro and in vivo models?

  • Methodology :

  • In Vitro : Use HEK-293 cells expressing human D2 receptors to measure cAMP inhibition.
  • In Vivo : Administer to rodent models (e.g., conditioned avoidance response) and correlate behavioral outcomes with pharmacokinetic data (plasma half-life, blood-brain barrier penetration).
    • Data Reconciliation : Poor in vivo efficacy may stem from rapid metabolism of the hydroxyl group; consider prodrug strategies (e.g., esterification) to enhance bioavailability .

Q. How does stereochemistry impact biological activity?

  • Methodology : Synthesize enantiomers via chiral resolution (e.g., HPLC with amylose columns). Test each enantiomer in receptor-binding assays. For example, (3S,5S,6S)-configured analogs show 10-fold higher D2 affinity than their R-isomers due to optimal hydrogen bonding with Ser193 in the receptor .

Contradictions and Troubleshooting

Q. Why do some synthetic batches exhibit inconsistent purity?

  • Root Cause : Variable reaction temperatures or insufficient purification (e.g., compound 28 oxidizes rapidly in air).
  • Solution : Use microwave-assisted synthesis (e.g., 185°C, 275 psi) for uniform heating. Purify via flash chromatography instead of TLC for higher resolution .

Q. How to address conflicting logP predictions for solubility optimization?

  • Resolution : Compare computational (e.g., XLogP3) with experimental HPLC-derived logP. Adjust substituents (e.g., methylthiophenyl for lipophilicity vs. hydroxyl for hydrophilicity) to balance membrane permeability and aqueous solubility .

Methodological Resources

  • Structural Analysis : Refer to IUPAC guidelines for bicyclo numbering and stereochemical descriptors (e.g., PIN nomenclature for endo/exo configurations) .
  • Toxicology Screening : Follow OECD 423 guidelines for acute oral toxicity in rodents, noting that analogs with methyl groups show lower cytotoxicity .

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